Cas no 1090718-29-8 (N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide)
![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide structure](https://ja.kuujia.com/scimg/cas/1090718-29-8x500.png)
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide 化学的及び物理的性質
名前と識別子
-
- N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide
- Acetamide, N-[1-(1,2,4-triazolo[4,3-a]pyridin-3-yl)ethyl]-
-
- インチ: 1S/C10H12N4O/c1-7(11-8(2)15)10-13-12-9-5-3-4-6-14(9)10/h3-7H,1-2H3,(H,11,15)
- InChIKey: VMFJFKMORNSDKQ-UHFFFAOYSA-N
- ほほえんだ: C(NC(C1N2C(=NN=1)C=CC=C2)C)(=O)C
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 14.87±0.46(Predicted)
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7530329-2.5g |
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide |
1090718-29-8 | 95% | 2.5g |
$1791.0 | 2024-05-23 | |
Enamine | EN300-7530329-0.1g |
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide |
1090718-29-8 | 95% | 0.1g |
$317.0 | 2024-05-23 | |
Enamine | EN300-7530329-0.25g |
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide |
1090718-29-8 | 95% | 0.25g |
$452.0 | 2024-05-23 | |
Enamine | EN300-7530329-0.5g |
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide |
1090718-29-8 | 95% | 0.5g |
$713.0 | 2024-05-23 | |
Aaron | AR027U34-100mg |
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide |
1090718-29-8 | 95% | 100mg |
$461.00 | 2025-02-15 | |
Aaron | AR027U34-2.5g |
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide |
1090718-29-8 | 95% | 2.5g |
$2488.00 | 2023-12-16 | |
1PlusChem | 1P027TUS-10g |
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide |
1090718-29-8 | 95% | 10g |
$4919.00 | 2023-12-26 | |
Aaron | AR027U34-250mg |
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide |
1090718-29-8 | 95% | 250mg |
$647.00 | 2025-02-15 | |
1PlusChem | 1P027TUS-500mg |
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide |
1090718-29-8 | 95% | 500mg |
$944.00 | 2023-12-26 | |
1PlusChem | 1P027TUS-250mg |
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide |
1090718-29-8 | 95% | 250mg |
$621.00 | 2023-12-26 |
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide 関連文献
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mideに関する追加情報
Professional Introduction to N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide (CAS No. 1090718-29-8)
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide, with the CAS number 1090718-29-8, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered attention due to their diverse biological activities and potential applications in drug development. The structure of this molecule incorporates a pyridine core fused with a triazolopyridine moiety, which is known for its ability to interact with various biological targets, making it a valuable scaffold for medicinal chemistry.
The [1,2,4]triazolo[4,3-a]pyridine scaffold is particularly noteworthy as it has been extensively studied for its pharmacological properties. This fused heterocyclic system exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the triazolopyridine moiety in N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide suggests that it may possess similar properties, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target complex diseases such as cancer and neurodegenerative disorders. The unique structural features of N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide make it an attractive candidate for such applications. For instance, studies have shown that molecules containing the triazolopyridine scaffold can inhibit the activity of kinases and other enzymes involved in cancer cell proliferation. This has led to the exploration of these compounds as potential inhibitors in targeted cancer therapies.
The aceta mide functional group in the molecule also contributes to its pharmacological potential. Aceta mides are known to exhibit various biological activities, including analgesic and anti-inflammatory effects. The combination of the triazolopyridine and aceta mide moieties in N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide may synergistically enhance its biological activity, leading to more potent and selective therapeutic effects.
Recent advancements in computational chemistry and molecular modeling have facilitated the design and optimization of heterocyclic compounds like N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide. These tools have enabled researchers to predict the binding modes of the compound with target proteins and assess its potential efficacy. Such computational studies have been instrumental in guiding experimental efforts and accelerating the discovery of novel drug candidates.
The synthesis of N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the triazolopyridine core through cycloaddition reactions between appropriate precursors. Subsequent functionalization steps are then performed to introduce the aceta mide group and other necessary substituents. The use of modern synthetic techniques such as transition metal-catalyzed reactions has improved the efficiency and scalability of these synthetic routes.
Once synthesized, N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide is subjected to rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound. Additionally, X-ray crystallography may be employed to determine the three-dimensional structure of the compound at an atomic level.
Evaluation of the biological activity of N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide involves both in vitro and in vivo studies. In vitro assays are used to assess the compound's interaction with specific biological targets such as enzymes and receptors. These assays provide preliminary data on the compound's potency and selectivity. In vivo studies are then conducted to evaluate its efficacy and safety in animal models. These studies help to validate the potential therapeutic applications of the compound.
The development of novel drug candidates is a complex process that requires collaboration among chemists、biologists、pharmacologists,and clinicians. N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yI}ethyl)aceta mide represents an example of how interdisciplinary research can lead to innovative therapeutic solutions. By combining expertise from different fields,researchers can design more effective drugs that address unmet medical needs.
In conclusion,N-(1-{[1,2,4]-tri azo lo [43a ] py ridin - 33 yl } ethyl ) ac eta m ide ( CAS No . 10907 18 -29 -8 ) is a prom is ing compoun d with poten tial therapeutic applications in various disease areas . Its unique structure ,com binati on o f key pharmacophores ,and encouraging preliminary data make it a valuable subject for further research . As our understanding o f biologica l systems continues to grow ,compounds like this one will play an increasingly important role in developing next-generation therapeutics .
1090718-29-8 (N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)aceta mide) 関連製品
- 1214342-03-6(3-(3-Fluoro-4-nitrophenyl)pyridine)
- 70563-66-5(POLY(TETRAFLUOROPHENYLENE))
- 2034621-18-4(2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one)
- 1804783-53-6(2-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 2097889-60-4(1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea)
- 2228257-54-1(1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol)
- 1420867-25-9(Tert-butyl 4-((4-bromophenyl)methylsulfonamido)piperidine-1-carboxylate)
- 1361710-47-5(4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)
- 921873-98-5(3-benzyl-1-{4-(trifluoromethyl)phenylmethyl}-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2680850-50-2(3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)